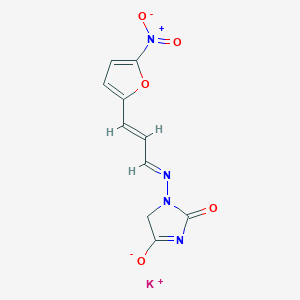

Solafur

Description

Properties

CAS No. |

21287-44-5 |

|---|---|

Molecular Formula |

C10H7KN4O5 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |

InChI |

InChI=1S/C10H8N4O5.K/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |

InChI Key |

ZKIAXFGFUSGPGQ-NGTWICJZSA-M |

SMILES |

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+] |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[K+] |

Canonical SMILES |

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+] |

Synonyms |

Furagin Furazidin Solafu |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Solafur (Furazidine Potassium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solafur, the potassium salt of furazidine, is a nitrofuran antibiotic used in the treatment of acute uncomplicated urinary tract infections (UTIs).[1][2][3] Like other nitrofurans, it is a prodrug that requires intracellular activation within the target bacterial cell to exert its antimicrobial effect.[4][5] Its efficacy stems from a multi-targeted mechanism of action that disrupts several vital cellular processes, making the development of clinically significant resistance less common.[4][5][6] This guide provides a detailed examination of the molecular mechanisms underlying the antibacterial activity of furazidine potassium.

Core Mechanism of Action: Intracellular Activation and Multi-Target Inhibition

The antibacterial effect of furazidine is not inherent to the parent molecule but is a consequence of its conversion into highly reactive electrophilic intermediates within the bacterial cytoplasm.[4][6][7] This process is central to its selective toxicity against bacteria, as mammalian cells lack the specific enzymes required for this activation.[1]

The overall mechanism can be dissected into two primary stages:

-

Reductive Activation: Furazidine is taken up by bacterial cells and its nitro group is reduced by bacterial flavoproteins, specifically nitroreductases.[1][4][5][8]

-

Macromolecular Damage: The resulting reactive intermediates are highly cytotoxic and non-specifically attack a wide range of bacterial macromolecules, including DNA, ribosomal proteins, and enzymes involved in metabolic pathways.[4][7]

dot

Caption: Overall mechanism of action of furazidine potassium.

Reductive Activation by Bacterial Nitroreductases

The key to furazidine's antibacterial activity lies in its metabolic activation by bacterial nitroreductases.[4][5] In Escherichia coli, two main oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this conversion.[7][9] These enzymes utilize NAD(P)H as a reducing equivalent to catalyze the reduction of the 5-nitro group on the furan ring.[7][9]

The reduction is a stepwise process that generates highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives.[9][10] These electrophilic species are the primary agents responsible for the subsequent cellular damage.[6][7] The selective toxicity of furazidine is attributed to the fact that mammalian cells do not express enzymes with similar nitroreductase activity, leaving the prodrug largely inert in the host.[1]

Molecular Targets and Cellular Consequences

The reactive intermediates generated from furazidine reduction are non-specific and attack multiple cellular targets simultaneously.[4] This multi-target approach is a significant advantage, as it reduces the likelihood of bacteria developing resistance through a single-point mutation.[4]

2.2.1 Damage to Bacterial DNA The electrophilic intermediates can covalently bind to bacterial DNA, leading to the formation of adducts and causing DNA strand breakage.[1] This damage disrupts DNA replication and transcription, ultimately triggering lethal mutations and inhibiting bacterial proliferation.[1]

2.2.2 Inhibition of Protein Synthesis Bacterial ribosomes are another critical target.[1][4] The reactive metabolites have been shown to interact with and damage ribosomal proteins.[1][6] This interaction leads to the complete inhibition of protein synthesis, crippling the bacteria's ability to produce essential enzymes and structural proteins.[1][6] At lower concentrations, equivalent to the Minimum Inhibitory Concentration (MIC), nitrofurans can specifically inhibit the synthesis of inducible enzymes.[6]

2.2.3 Interference with Metabolic Pathways The intermediates also inhibit enzymes involved in crucial metabolic pathways.[4][5] This includes enzymes of the citric acid cycle and those involved in pyruvate metabolism, thereby disrupting cellular respiration and energy production.[4][7]

2.2.4 Cell Wall and Membrane Integrity Some evidence suggests that furazidine's reactive intermediates can also interfere with the synthesis of essential cell wall components.[1] This weakens the structural integrity of the bacterial cell wall, making the bacterium more susceptible to osmotic lysis.[1]

Quantitative Data: Antimicrobial Activity

The in vitro activity of furazidine is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. A study comparing the MIC values of furazidine and nitrofurantoin against 100 clinical isolates of uropathogenic E. coli provides the following data.

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Furazidine | 8 | 64 | ≤0.5 - 256 |

| Nitrofurantoin | 16 | 128 | ≤0.5 - 256 |

| Data from a study on 100 uropathogenic E. coli clinical isolates.[11] |

The results indicate that the MIC values for furazidine were generally lower than or equal to those of nitrofurantoin for the majority of tested strains, with MIC₅₀ and MIC₉₀ values being two-fold lower.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of furazidine against bacterial isolates, consistent with ISO 20776-1:2019 guidelines.[11]

4.1.1 Materials

-

96-well microtiter plates

-

Furazidine potassium powder

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile saline or water

-

Spectrophotometer or plate reader

4.1.2 Methodology

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of furazidine potassium in a suitable solvent.

-

Serial Dilutions: Perform a series of two-fold dilutions of the furazidine stock solution in MHB directly in the 96-well plates.[11] A typical concentration range to test is 256 mg/L to 0.5 mg/L.[11] Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB with no bacteria).

-

Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium. Prepare a suspension of the bacteria in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

-

Incubation: Seal the plates and incubate at 35 ± 1 °C for 18 ± 2 hours in ambient air.[11]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of furazidine that completely inhibits visible bacterial growth.[11][13]

dot

Caption: Experimental workflow for MIC determination.

Conclusion

The mechanism of action of this compound (furazidine potassium) is a complex, multi-faceted process that relies on the intracellular reduction of its nitro group by bacterial nitroreductases. The resulting reactive electrophilic intermediates indiscriminately damage a variety of essential macromolecules, including DNA, ribosomes, and metabolic enzymes. This multi-targeted approach disrupts critical cellular functions, leading to bacterial cell death, and presents a high barrier to the development of antibiotic resistance. The continued efficacy of furazidine, particularly against common uropathogens, underscores the effectiveness of this mechanism.

References

- 1. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 2. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. furazidin [drugcentral.org]

- 4. nbinno.com [nbinno.com]

- 5. What is Furazidin used for? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. karger.com [karger.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of nitrofurazone by azoreductases: multiple activities in one enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Profile of Solafur: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or drug named "Solafur." The following technical guide has been generated as a template to illustrate the requested format and content. The data and information presented herein utilize Nitrofurantoin , a well-documented antibiotic, as a placeholder for the requested "this compound." This guide is intended to serve as a structural example for researchers, scientists, and drug development professionals.

Introduction to Nitrofurantoin (as a placeholder for this compound)

Nitrofurantoin is a synthetic nitrofuran antibiotic used for the treatment of uncomplicated urinary tract infections. Its antibacterial activity is broad, covering many Gram-positive and Gram-negative urinary tract pathogens. The efficacy of Nitrofurantoin is attributed to its rapid excretion into the urine, where it reaches high concentrations. This document provides an in-depth overview of its antibacterial spectrum, the experimental protocols used to determine its efficacy, and its mechanism of action.

Antibacterial Spectrum of Activity

The in vitro activity of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[1] A summary of Nitrofurantoin's activity against a range of common uropathogens is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Various Bacterial Strains

| Bacterial Species | Strain Reference | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 16 | 32 | 4 - 128 |

| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 - 64 |

| Enterococcus faecalis | ATCC 29212 | 16 | 32 | 4 - 128 |

| Klebsiella pneumoniae | ATCC 13883 | 64 | >128 | 16 - >256 |

| Proteus mirabilis | ATCC 12453 | >128 | >128 | 32 - >256 |

| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 | 128 - >256 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is representative and may vary between studies.

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The following section details the methodology for a key assay used to evaluate antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used laboratory technique to determine the MIC of an antimicrobial agent against a specific bacterium.[2][3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL in the final well volume)

-

Antimicrobial agent stock solution

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection aid

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations across the plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Controls:

-

Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability and growth of the organism.

-

Negative Control: A well containing only the growth medium to check for sterility.

-

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium. This can be assessed visually or with a microplate reader.

Mechanism of Action

The antibacterial effect of Nitrofurantoin is multifaceted and involves the inhibition of several bacterial enzymatic systems.

Upon entering the bacterial cell, Nitrofurantoin is reduced by bacterial flavoproteins (nitroreductases) to highly reactive electrophilic intermediates.[4] These intermediates are non-specific and can attack a wide range of cellular components, including:

-

Ribosomal Proteins: The reactive intermediates can bind to and inactivate ribosomal proteins, leading to the inhibition of protein synthesis.

-

DNA and RNA: The intermediates can cause damage to bacterial DNA and RNA, disrupting DNA replication and transcription.

-

Krebs Cycle Enzymes: Key enzymes in the Krebs cycle are inhibited, disrupting cellular respiration and energy production.

This multi-targeted mechanism of action is thought to contribute to the low rate of acquired bacterial resistance to Nitrofurantoin.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. idexx.dk [idexx.dk]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Furazidine Potassium: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and experimental evaluation of the nitrofuran antibiotic, furazidine potassium.

Introduction

Furazidine potassium, the potassium salt of furazidine (also known as furagin), is a synthetic nitrofuran derivative with a broad spectrum of antibacterial activity.[1] It is primarily utilized in the treatment of acute and uncomplicated lower urinary tract infections (UTIs).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of furazidine potassium, its pharmacological profile, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Furazidine potassium is a yellow or orange-yellow fine crystalline powder with a bitter taste.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Furazidine Potassium

| Identifier | Value | Reference |

| IUPAC Name | potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate | [4] |

| CAS Number | 21287-44-5 | [4] |

| Molecular Formula | C₁₀H₇KN₄O₅ | [4] |

| Molecular Weight | 302.28 g/mol | [4] |

| Canonical SMILES | C1C(=NC(=O)N1/N=C/C=C/C2=CC=C(O2)--INVALID-LINK--[O-])[O-].[K+] | [4] |

| InChI Key | ZKIAXFGFUSGPGQ-NGTWICJZSA-M | [4] |

| Synonyms | Furagin K, Solafur, Akritoin Potassium | [4] |

Table 2: Physicochemical Properties of Furazidine and Furazidine Potassium

| Property | Value | Notes | Reference |

| Melting Point | 262 °C (decomposition) | For Furazidin | [5] |

| Solubility | Furazidine: < 0.1 mg/mL in water; 10 mg/mL (37.85 mM) in DMSO (with sonication) | Furazidine Potassium: Higher water solubility is expected due to its salt form, which contributes to its clinical efficiency.[6] | [3][7] |

| pKa | 7.48 (at 25°C) | Predicted value for a related compound, furethidine. Experimental pKa determination for furazidine is crucial for understanding its ionization and absorption characteristics. | [8] |

| Stability | Metabolites are largely resistant to conventional cooking techniques. Stock solutions in methanol are stable for 10 months at 4°C. The form itself can be unstable and heterogeneous in certain preparations. | Stability of the active pharmaceutical ingredient under various conditions (temperature, humidity, light) is a critical parameter for formulation development. | [9][10] |

Pharmacology

Mechanism of Action

Like other nitrofuran antibiotics, furazidine is a prodrug that requires enzymatic reduction within the bacterial cell to become active.[11] The mechanism involves the following key steps:

-

Uptake: Furazidine enters the bacterial cell.

-

Activation: Bacterial nitroreductases reduce the nitro group of furazidine, generating highly reactive electrophilic intermediates and reactive oxygen species (ROS).[12][13]

-

Multi-Target Damage: These reactive intermediates non-specifically damage multiple cellular components, including:

This multi-targeted mechanism of action is a key advantage of nitrofurans, as it makes the development of bacterial resistance more difficult.[1]

Antimicrobial Spectrum

Furazidine exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, particularly those responsible for urinary tract infections.[1]

-

Commonly Susceptible Pathogens:

Studies have shown that furazidin exhibits lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains of E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[14]

Table 3: Comparative MIC Values of Furazidin and Nitrofurantoin against Uropathogenic E. coli

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Furazidin | 8 | 64 |

| Nitrofurantoin | 16 | 128 |

| Data from a study on 100 clinical isolates of E. coli.[15] |

Pharmacokinetics and Pharmacodynamics

Furazidine is administered orally and is rapidly absorbed.[7] While specific pharmacokinetic parameters for the potassium salt are not extensively detailed in publicly available literature, studies on furazidine (furagin) provide valuable insights.

-

Absorption: Rapidly absorbed from the gastrointestinal tract.

-

Distribution: Serum concentrations can remain above the MIC for many pathogenic bacteria for several hours.[7]

-

Metabolism: Metabolized within the body.

-

Excretion: Primarily excreted in the urine. The 24-hour urinary recovery of furagin is reported to be 8-13%.[7] This is lower than that of nitrofurantoin (approximately 36%), though the clinical significance of this difference is a subject of ongoing research.[7]

The antibacterial action of furazidine is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal effects at higher therapeutic levels.[11]

Experimental Protocols

Synthesis of Furazidin

The following is a general procedure for the synthesis of furazidin as described in patent literature. This should be adapted and optimized for specific laboratory conditions.

Reaction: 3-(5-nitro-2-furyl)propenal + Benzylidene-1-aminohydantoin → Furazidin + Benzaldehyde

Procedure:

-

A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin is prepared in 200 ml of water containing 20 ml of concentrated hydrochloric acid.[5]

-

The mixture is heated with stirring, and the benzaldehyde formed is distilled off with water over approximately 60 minutes.[5]

-

After cooling the mixture, the resulting product is filtered off, washed with water until a neutral pH is achieved, and then dried.[5]

-

The precipitate is heated to 70°C with 50 ml of dimethylformamide, cooled, and the precipitate is collected by filtration and washed with ethanol.[5]

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a generalized broth microdilution method for determining the MIC of furazidine potassium against uropathogens. This should be performed in accordance with established guidelines (e.g., CLSI, EUCAST).

Materials:

-

Furazidine potassium

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional)

Procedure:

-

Prepare Furazidine Potassium Stock Solution: Dissolve a known weight of furazidine potassium in a suitable solvent (e.g., DMSO, then dilute in broth) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the furazidine potassium stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted furazidine potassium. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of furazidine potassium that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density using a microplate reader.

Pharmacokinetic Study Design

A typical pharmacokinetic study in healthy human volunteers would involve the following steps. All clinical studies must be conducted in accordance with Good Clinical Practice (GCP) and with approval from an ethics committee.

Study Design:

-

Design: A single-dose, open-label, two-period, crossover study is a common design to assess bioavailability and bioequivalence.

-

Subjects: A cohort of healthy adult volunteers.

-

Drug Administration: Administration of a single oral dose of furazidine potassium.

-

Sampling: Collection of blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose). Urine samples may also be collected.

-

Sample Analysis: Analysis of plasma (or serum) and urine samples for furazidine and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life).

Conclusion

Furazidine potassium is a valuable nitrofuran antibiotic with a well-established role in the treatment of urinary tract infections. Its multifaceted mechanism of action presents a significant barrier to the development of bacterial resistance. This technical guide provides a foundational understanding of its chemical, physical, and pharmacological properties, along with essential experimental protocols. Further research to fully elucidate the specific pharmacokinetic profile of the potassium salt and to explore its potential against a wider range of multidrug-resistant pathogens is warranted.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. repository.usmf.md [repository.usmf.md]

- 4. Furazidine potassium | C10H7KN4O5 | CID 9577021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]

- 6. en.urologyjournal.ru [en.urologyjournal.ru]

- 7. Furagin | Antibacterial | TargetMol [targetmol.com]

- 8. furethidine CAS#: 2385-81-1 [m.chemicalbook.com]

- 9. GSRS [precision.fda.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Synthetic Antibacterial: A Technical History of Furagin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the historical discovery and scientific underpinnings of Furagin (also known as Furazidin), a nitrofuran antibiotic that has maintained a role in the treatment of urinary tract infections for decades. This document provides a technical overview of its synthesis, mechanism of action, and key experimental data, presented in a format conducive to scientific review and further research.

A Historical Perspective: The Emergence of Nitrofurans and the Discovery of Furagin

The story of Furagin begins in the broader context of the mid-20th century, a "golden age" of antibiotic discovery. Following the revolutionary introduction of penicillin in the 1940s, the scientific community was galvanized to discover and synthesize new antimicrobial agents. Within this fervent environment, the nitrofuran class of synthetic antibiotics emerged in the 1940s and 1950s.[1][2] These compounds, characterized by a nitro group attached to a furan ring, demonstrated a broad spectrum of antibacterial activity.

The first synthesis of Furagin, chemically known as 1-[[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione, is documented in the Journal of the Pharmaceutical Society of Japan in 1955. This seminal work laid the foundation for its development and subsequent clinical use, particularly in Eastern Europe and Russia, for the treatment of urinary tract infections (UTIs).[3][4]

Physicochemical Properties and Synthesis

Furagin is a yellow crystalline solid with the chemical formula C₁₀H₈N₄O₅ and a molecular weight of 264.19 g/mol .

Synthesis of Furagin

The synthesis of Furagin, as first described, involves the condensation reaction of 5-nitro-2-furaldehyde with 1-aminohydantoin. A general representation of this synthesis is outlined below.

A detailed experimental protocol for the synthesis of Furagin, adapted from patent literature, is provided in the appendix.

Mechanism of Action: A Multi-pronged Attack on Bacterial Cells

Furagin's efficacy as an antibacterial agent stems from its multifaceted mechanism of action, which begins with its activation within the bacterial cell. Furagin is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect.[1]

Bacterial nitroreductases, flavoenzymes present in many bacterial species, reduce the nitro group of Furagin. This reduction process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1] These reactive species are the primary effectors of Furagin's antibacterial activity and proceed to damage multiple cellular targets.

The primary targets of these reactive intermediates include:

-

Bacterial DNA: The intermediates can covalently bind to bacterial DNA, leading to strand breaks and other forms of DNA damage. This disruption of the genetic material inhibits essential processes like DNA replication and transcription.

-

Ribosomes: Ribosomal proteins and ribosomal RNA are also susceptible to damage by the reactive intermediates. This leads to the inhibition of protein synthesis, a critical process for bacterial survival and proliferation.

-

Other Cellular Components: The reactive intermediates can also interact with and damage other vital cellular macromolecules, further contributing to bacterial cell death.

This multi-targeted approach is a key advantage of Furagin, as it is thought to contribute to a lower incidence of resistance development compared to antibiotics with a single, specific target.

Quantitative Data

In Vitro Antibacterial Activity

The in vitro activity of Furagin is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ≤16 | 32 | |

| Staphylococcus aureus | 8 | 16 | |

| Enterococcus faecalis | 16 | 32 | |

| Klebsiella pneumoniae | >64 | >64 | |

| Proteus mirabilis | >64 | >64 |

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a summary from available literature.

Pharmacokinetic Properties in Humans

Understanding the pharmacokinetic profile of a drug is crucial for determining appropriate dosing regimens.

| Parameter | Value | Conditions | Reference |

| Urinary Recovery | 8-13% | 24-hour recovery after a single oral dose | [5] |

| Cmax (plasma) | ~1.5 µg/mL | Following a 100 mg oral dose | |

| Tmax (plasma) | ~2 hours | Following a 100 mg oral dose | |

| AUC (plasma) | Variable | Influenced by food intake | [5] |

Note: Pharmacokinetic parameters can be influenced by various factors including patient population and co-administration of food.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of Furagin against bacterial isolates.

A detailed step-by-step protocol for this method is provided in the appendix.

Assessment of DNA Damage using the Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

A detailed protocol for performing the Comet Assay to assess Furagin-induced DNA damage is provided in the appendix.

Conclusion

Furagin stands as a testament to the enduring legacy of the nitrofuran class of antibiotics. Its discovery in the mid-20th century provided a valuable tool in the fight against bacterial infections, particularly UTIs. The multi-targeted mechanism of action, involving the intracellular reduction to reactive intermediates that damage bacterial DNA and ribosomes, has likely contributed to its sustained utility. While newer classes of antibiotics have since been developed, Furagin remains a relevant therapeutic option in certain clinical contexts. This technical guide provides a foundational understanding of the history, synthesis, and mechanism of this important synthetic antibacterial agent, with the aim of informing future research and development in the field of antimicrobial chemotherapy.

Appendix: Detailed Experimental Protocols

A.1 Synthesis of Furagin

Materials:

-

5-nitro-2-furaldehyde

-

1-aminohydantoin

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve 1-aminohydantoin in a minimal amount of hot water.

-

In a separate flask, dissolve 5-nitro-2-furaldehyde in ethanol.

-

Slowly add the 1-aminohydantoin solution to the 5-nitro-2-furaldehyde solution with constant stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture under reflux for 2-3 hours. A yellow precipitate of Furagin will form.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate and wash with cold ethanol and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of dimethylformamide and water) to obtain pure Furagin.

-

Dry the purified crystals under vacuum.

A.2 Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Furagin stock solution (of known concentration)

-

Bacterial culture in logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Spectrophotometer

Procedure:

-

Preparation of Furagin Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the Furagin stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (broth and inoculum, no drug).

-

Well 12 will serve as a negative control (broth only).

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain to be tested in MHB to the logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10⁵ CFU/mL. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Furagin in which there is no visible growth.

-

Optionally, the optical density (OD) at 600 nm can be read using a microplate reader to quantify bacterial growth.

-

A.3 Assessment of DNA Damage using the Comet Assay

Materials:

-

Microscope slides

-

Low-melting-point agarose (LMPA)

-

Normal-melting-point agarose (NMPA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment:

-

Expose the bacterial cells to various concentrations of Furagin for a defined period. Include a negative control (no treatment) and a positive control (a known DNA-damaging agent).

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Harvest the treated cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix the cell suspension with 0.5% LMPA at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

-

Solidify the agarose on ice.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.

-

Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Gently rinse the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of the comets and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).

-

References

- 1. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]

- 2. Pharmacokinetics of furagin, a new nitrofurantoin congener, on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. ibg.kit.edu [ibg.kit.edu]

- 5. US3317521A - Process for the manufacture of n-(5'-nitro-2'-furfurylidene)-1-aminohydantoin - Google Patents [patents.google.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Solafur

Disclaimer: Solafur is a fictional compound. The data, experimental protocols, and pathways presented in this document are for illustrative purposes only and are designed to demonstrate the structure and content of a technical guide for a pharmaceutical agent.

Introduction

This compound is a novel, selective inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). By targeting the IL-17A signaling pathway, this compound represents a promising therapeutic agent for the treatment of various autoimmune and inflammatory disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical in vitro and in vivo studies.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized following intravenous (IV) and subcutaneous (SC) administration in murine models. The key parameters are summarized in the tables below.

Absorption and Bioavailability

The absolute bioavailability of this compound following subcutaneous administration was determined to be approximately 78%.

Table 1: Pharmacokinetic Parameters of this compound in Murine Models

| Parameter | Intravenous (1 mg/kg) | Subcutaneous (5 mg/kg) |

| Cmax (ng/mL) | 2,540 ± 310 | 890 ± 120 |

| Tmax (h) | 0.1 | 8.0 ± 2.5 |

| AUC0-inf (ng·h/mL) | 12,800 ± 1,500 | 49,500 ± 6,200 |

| t1/2 (h) | 21.5 ± 3.1 | 24.8 ± 4.2 |

| CL (mL/h/kg) | 0.078 ± 0.009 | - |

| Vd (L/kg) | 2.4 ± 0.3 | - |

| Bioavailability (%) | - | 78 |

Data are presented as mean ± standard deviation.

Distribution

This compound exhibits low to moderate tissue distribution, with a volume of distribution (Vd) of 2.4 L/kg. This suggests that the distribution is primarily confined to the vascular and interstitial spaces.

Metabolism

Metabolism of this compound is expected to occur via proteolytic degradation into smaller peptides and amino acids, a common metabolic pathway for therapeutic monoclonal antibodies. In vitro studies using human liver microsomes showed no significant metabolism by cytochrome P450 enzymes.

Excretion

The primary route of elimination for this compound is believed to be through catabolism. The clearance (CL) was determined to be 0.078 mL/h/kg.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated through a series of in vitro and in vivo studies designed to assess its binding affinity, potency, and mechanism of action.

In Vitro Potency and Selectivity

This compound demonstrates high-affinity binding to human and murine IL-17A, effectively neutralizing its biological activity.

Table 2: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value |

| IL-17A Binding Affinity (KD) | 1.2 nM |

| IL-17A Neutralization IC50 | 15.8 nM |

| Selectivity vs. IL-17F | >500-fold |

Mechanism of Action: IL-17A Signaling Pathway Inhibition

This compound exerts its therapeutic effect by binding to IL-17A, preventing it from interacting with its cell surface receptor complex (IL-17RA/IL-17RC). This blockade inhibits the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines and chemokines.

Caption: this compound's mechanism of action: Inhibition of the IL-17A signaling pathway.

Experimental Protocols

Pharmacokinetic Analysis in Murine Models

-

Subjects: Male C57BL/6 mice (n=6 per group).

-

Administration: A single dose of this compound was administered either intravenously (1 mg/kg) via the tail vein or subcutaneously (5 mg/kg) in the dorsal scapular region.

-

Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at pre-dose and at 0.1, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose.

-

Analysis: Serum concentrations of this compound were determined using a validated enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Caption: Experimental workflow for the pharmacokinetic assessment of this compound.

In Vitro IL-17A Neutralization Assay

-

Cell Line: Human dermal fibroblasts (HDFs).

-

Stimulation: HDFs were pre-incubated with varying concentrations of this compound for 1 hour. Recombinant human IL-17A (10 ng/mL) was then added to the culture medium.

-

Incubation: Cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Endpoint: The concentration of IL-6 in the cell culture supernatant was measured by ELISA as a downstream marker of IL-17A activity.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of IL-17A-induced IL-6 production, was calculated using a four-parameter logistic regression model.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile, characterized by a long half-life and good subcutaneous bioavailability, supporting infrequent dosing. Its high potency and selectivity for IL-17A, coupled with its well-defined mechanism of action, underscore its potential as a promising therapeutic agent for the treatment of IL-17A-mediated inflammatory diseases. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.

Navigating the Solubility Landscape of Solafur (Furazidine Potassium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solafur (Furazidine potassium). Due to the limited availability of direct quantitative solubility data for the potassium salt form, this document primarily presents data for the free form, Furazidine (also known as Furagin). It is a well-established principle in pharmaceutical sciences that salt forms of ionizable drugs, such as Furazidine potassium, are generally employed to enhance aqueous solubility compared to their free base counterparts.[1][2] Therefore, the solubility of this compound is anticipated to be higher than the values reported herein for Furazidine.

Core Solubility Profile

Furazidine exhibits a range of solubilities across various common solvents. Qualitative assessments describe it as very slightly soluble in water and ethanol, hardly soluble in dimethylformamide (DMF), slightly soluble in acetone, and practically insoluble in chloroform and benzene.[3] More specific, quantitative data for Furazidine is detailed in the tables below.

Quantitative Solubility Data for Furazidine

The following table summarizes the available quantitative solubility data for Furazidine. It is important to note the variability in reported values, which may be attributed to different experimental conditions and methodologies.

| Solvent/System | Temperature (°C) | Solubility | Method of Analysis |

| Dimethyl Sulfoxide (DMSO) | 25 | 10 mM | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 52 mg/mL | Not Specified |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Not Specified | 2.5 mg/mL (Suspension) | Not Specified |

| Water | Not Specified | Insoluble | Not Specified |

| Ethanol | Not Specified | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

The determination of active pharmaceutical ingredient (API) solubility is a critical step in drug development. Standardized methodologies are employed to ensure accuracy and reproducibility. The following are detailed protocols for commonly used methods in solubility assessment.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Methodology:

-

Preparation: An excess amount of Furazidine potassium is added to a sealed, inert container (e.g., glass vial) containing a known volume of the desired solvent.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug, e.g., PVDF).

-

Quantification: The concentration of the dissolved Furazidine potassium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Methods

a) UV-Vis Spectrophotometry

Principle: This method relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A solution of Furazidine potassium of known concentration is scanned across a range of UV-Vis wavelengths to identify the λmax, where absorbance is highest.

-

Calibration Curve: A series of standard solutions of Furazidine potassium with known concentrations are prepared, and their absorbance at the predetermined λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the filtered supernatant from the shake-flask experiment is measured at the λmax.

-

Concentration Calculation: The concentration of Furazidine potassium in the sample is determined by interpolating its absorbance value on the calibration curve.

b) High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of known standards.

Methodology:

-

Method Development: An appropriate HPLC method is developed, specifying the column, mobile phase composition, flow rate, and detector wavelength.

-

Calibration: Standard solutions of Furazidine potassium are injected into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Injection: A precise volume of the filtered supernatant from the solubility experiment is injected into the HPLC system.

-

Data Analysis: The peak area corresponding to Furazidine potassium in the chromatogram is measured, and the concentration is calculated using the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound (Furazidine potassium).

Caption: A flowchart of the key steps in determining the equilibrium solubility of this compound.

Conclusion

While precise, quantitative solubility data for this compound (Furazidine potassium) remains elusive in publicly available literature, the information on its free form, Furazidine, provides a foundational understanding of its solubility characteristics. It is strongly recommended that researchers and drug development professionals conduct their own solubility studies using the detailed protocols provided in this guide to ascertain the specific solubility of Furazidine potassium in their solvent systems of interest. The expected enhanced solubility of the potassium salt is a critical consideration for formulation development and achieving desired therapeutic outcomes.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.usmf.md [repository.usmf.md]

Solafur: A Technical Analysis of its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solafur, a nitrofuran antimicrobial agent also known as Furagin or Furazidin, exhibits a dual-action profile, functioning as both a bacteriostatic and bactericidal agent. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's antimicrobial activity. Its classification is largely dependent on the concentration achieved at the site of infection. At lower concentrations, this compound primarily inhibits bacterial growth (bacteriostatic), while at the higher concentrations attainable in the urinary tract, it demonstrates definitive bactericidal activity. This document details the mechanism of action, presents available quantitative susceptibility data, and outlines the experimental protocols for determining its bacteriostatic and bactericidal characteristics.

Introduction

This compound belongs to the nitrofuran class of synthetic antibiotics, which have been in clinical use for decades, particularly for the treatment of urinary tract infections (UTIs). A key question for researchers and clinicians is whether this compound is bacteriostatic, merely inhibiting bacterial proliferation, or bactericidal, actively killing the bacteria. The distinction is critical for predicting clinical outcomes, especially in immunocompromised patients or in cases of severe infection. Evidence indicates that this compound, like other nitrofurans, possesses combined bacteriostatic and bactericidal properties[1]. This dual activity is a function of drug concentration and the specific susceptibility of the target microorganism.

Mechanism of Action

The antimicrobial action of this compound is multifaceted and initiated by its reduction within the bacterial cell. This process is central to its efficacy and contributes to the low incidence of acquired resistance.

Upon entering the bacterial cell, this compound is activated by bacterial flavoproteins, specifically nitroreductases. This enzymatic reduction converts the nitrofuran molecule into highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, attacking multiple cellular components simultaneously. The primary targets include:

-

Ribosomal Proteins: The reactive intermediates bind to and alter ribosomal proteins, leading to the inhibition of protein synthesis.

-

Bacterial DNA: The electrophilic metabolites cause damage to bacterial DNA, disrupting DNA replication and repair processes.

-

Metabolic Enzymes: Key enzymes involved in vital biochemical pathways, such as aerobic energy metabolism and cell wall synthesis, are inactivated.

This multi-targeted assault disrupts several crucial cellular functions concurrently, overwhelming the bacterial cell's ability to survive and replicate.

Quantitative Susceptibility Data

The determination of whether an antimicrobial agent is bacteriostatic or bactericidal is often based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). A common interpretation is that an agent is bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.

A recent study provided a comparative analysis of the MIC values of furazidin (this compound) and nitrofurantoin against a large cohort of uropathogenic Escherichia coli isolates. The results indicated that the MICs of furazidin were comparable to or lower than those of nitrofurantoin for the majority of the tested strains.

| Bacterial Species | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | Furazidin (this compound) | 16 | 32 |

| Escherichia coli | Nitrofurantoin | 32 | 64 |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Furazidin (this compound) and Nitrofurantoin against Escherichia coli

Data adapted from a study on uropathogenic E. coli isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols

The determination of MIC and MBC values is crucial for characterizing the antimicrobial activity of a compound like this compound. The following are detailed methodologies for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound (analytical grade)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in CAMHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips or loops

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a TSA plate.

-

Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Conclusion

This compound (Furagin) is a nitrofuran antibiotic with a concentration-dependent dual mechanism of action. At sub-inhibitory concentrations, it is primarily bacteriostatic, effectively halting bacterial growth. However, at the high concentrations achieved in the urinary tract during treatment, this compound exhibits bactericidal properties, leading to the killing of susceptible uropathogens. Its multi-targeted mechanism of action, involving the generation of reactive intermediates that damage a wide array of cellular components, contributes to its sustained efficacy and the low rate of resistance development. For drug development professionals, the dual bacteriostatic and bactericidal nature of this compound underscores the importance of considering pharmacokinetic and pharmacodynamic parameters in the evaluation of antimicrobial agents. Further research to generate a more comprehensive profile of MBC values against a broader range of clinically relevant pathogens would be beneficial for a more complete understanding of this compound's bactericidal spectrum.

References

Biological Targets of Furazidine Potassium in Bacteria: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the biological targets of furazidine potassium, a nitrofuran antibiotic. It details the compound's mechanism of action, summarizes its antibacterial efficacy through quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

Furazidine potassium, the potassium salt of furazidine (also known as furagin), is a synthetic nitrofuran derivative with broad-spectrum antibacterial activity.[1][2] Like other members of its class, it is primarily utilized in the treatment of urinary tract infections (UTIs) caused by a range of Gram-positive and Gram-negative bacteria.[2][3] Its efficacy stems from a multi-targeted mechanism of action that follows intracellular activation, making the development of bacterial resistance more challenging compared to single-target antibiotics.[2][4] This document elucidates the molecular basis of furazidine's bactericidal effects.

Mechanism of Action: From Prodrug to Potent Bactericide

Furazidine is a prodrug, meaning it is administered in an inactive form and requires biochemical activation within the target bacterial cell to exert its antimicrobial effects.[4][5] This activation is a reductive process selectively carried out by bacterial enzymes, which is a key factor in its selective toxicity towards microbes over mammalian cells.[5]

The activation cascade is initiated when furazidine enters the bacterial cytoplasm. Inside the cell, bacterial flavoproteins, particularly NAD(P)H-dependent nitroreductases (such as NfsA and NfsB in Escherichia coli), catalyze the reduction of the 5-nitro group on the furan ring.[4][5][6] This is a stepwise reduction that uses NADH or NADPH as electron donors and generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine derivatives.[7][8] It is these cytotoxic intermediates, not the parent furazidine molecule, that are the ultimate effectors of bacterial cell death.[2][4] While nitroreductases are the primary activators, other enzymes like azoreductases may also contribute to this process.[9][10]

Caption: Reductive activation pathway of furazidine within a bacterial cell.

Once generated, the reactive intermediates indiscriminately attack multiple nucleophilic macromolecules within the bacterial cell, leading to widespread cellular dysfunction and death. This multi-pronged assault is a hallmark of the nitrofuran class and explains their retained efficacy over decades of use. The primary biological targets are:

-

Bacterial DNA and RNA: The electrophilic intermediates covalently bind to nucleic acids, leading to DNA strand breakage and other damage.[5] This action disrupts fundamental processes of DNA replication and transcription, halting bacterial proliferation.[5]

-

Ribosomal Proteins and Protein Synthesis: Ribosomes are a major target. The reactive metabolites damage ribosomal proteins, which impairs the integrity and function of the ribosomal machinery.[5][11] This leads to the inhibition of protein synthesis, a critical process for bacterial viability.[2][11]

-

Enzymes of Central Metabolism: Key enzymes involved in vital metabolic pathways are inhibited. This includes enzymes of the citric acid cycle and those involved in carbohydrate metabolism.[4][8] Disruption of aerobic energy metabolism cripples the cell's ability to generate ATP and essential precursors.[11]

-

Bacterial Cell Wall: Some evidence suggests that furazidine's reactive intermediates can also interfere with the synthesis of essential components of the bacterial cell wall, weakening its structural integrity and rendering the cell susceptible to lysis.[5]

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. What is Furazidin used for? [synapse.patsnap.com]

- 3. [Antimicrobial activity of nitrofurans (nitrofurantoin, furazidine and furazidine potassium) against uropatogenic Escherichia Coli isolated from patients with lower urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 6. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of nitrofurazone by azoreductases: multiple activities in one enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of nitrofurazone by azoreductases: multiple activities in one enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanisms of Resistance in Uropathogens

A Note to the Reader: Initial searches for the compound "Solafur" did not yield any results in the public scientific literature. Therefore, this guide provides a comprehensive overview of the established mechanisms of antibiotic resistance in common uropathogens, which may serve as a foundational resource for understanding potential resistance to novel therapeutic agents.

Introduction

Urinary tract infections (UTIs) are among the most common bacterial infections, with uropathogenic Escherichia coli (UPEC) being the predominant causative agent.[1][2] The increasing prevalence of antimicrobial resistance in uropathogens presents a significant challenge to effective treatment.[1][3][4][5] This guide delineates the core molecular mechanisms that confer resistance to antibiotics in these pathogens, with a focus on efflux pumps, target site modifications, and enzymatic degradation. Understanding these mechanisms is crucial for the development of new therapeutic strategies to combat resistant infections.[6][7][8]

Key Mechanisms of Antibiotic Resistance in Uropathogens

Uropathogens have evolved sophisticated strategies to counteract the effects of antibiotics. These mechanisms can be broadly categorized as follows:

-

Efflux Pumps: These are membrane-bound protein complexes that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[6][7][8]

-

Target Site Modification: Alterations in the bacterial components that are the targets of antibiotics can prevent the drug from binding effectively, thereby rendering it inactive.

-

Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, neutralizing its antimicrobial activity.

Efflux Pump-Mediated Resistance

Efflux pumps are a major contributor to multidrug resistance (MDR) in Gram-negative uropathogens like E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7][8] The AcrAB-TolC efflux pump system is a well-characterized example in E. coli and is associated with resistance to a broad range of antibiotics, including fluoroquinolones and tetracyclines.[6] Overexpression of the genes encoding these pumps, such as acrA, acrB, and tolC, is a common finding in MDR isolates.[6][9]

Experimental Protocol: Efflux Pump Inhibitor Assay

A common method to investigate the role of efflux pumps in resistance is to assess the change in an antibiotic's minimum inhibitory concentration (MIC) in the presence of an efflux pump inhibitor (EPI).

-

Bacterial Culture: Grow the uropathogen isolates to be tested in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

MIC Determination: Perform a standard broth microdilution assay to determine the MIC of the antibiotic against the bacterial isolates. This involves preparing serial dilutions of the antibiotic in a 96-well microtiter plate.

-

EPI Addition: In a parallel set of microtiter plates, repeat the MIC determination, but add a sub-inhibitory concentration of an EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN) to each well.

-

Incubation: Incubate all plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance to that antibiotic.

Target Site Modification

Mutations in the genes encoding the targets of antibiotics are a significant cause of resistance. For example, resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV, respectively.[10] Similarly, resistance to trimethoprim-sulfamethoxazole can be caused by mutations in the genes for dihydrofolate reductase and dihydropteroate synthase.[1]

Experimental Protocol: DNA Sequencing of Target Genes

-

DNA Extraction: Isolate genomic DNA from both resistant and susceptible uropathogen strains.

-

PCR Amplification: Use specific primers to amplify the target genes of interest (e.g., gyrA, parC) via the polymerase chain reaction (PCR).

-

PCR Product Purification: Purify the amplified DNA fragments to remove primers and other reaction components.

-

Sanger Sequencing: Sequence the purified PCR products using a DNA sequencer.

-

Sequence Analysis: Align the DNA sequences from the resistant isolates with those from susceptible (wild-type) isolates to identify any mutations.

Enzymatic Degradation

The production of enzymes that inactivate antibiotics is a common resistance strategy. The most well-known examples are the β-lactamases, which hydrolyze the β-lactam ring of penicillins, cephalosporins, and carbapenems. Extended-spectrum β-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of β-lactam antibiotics.[1]

Experimental Protocol: Phenotypic Detection of ESBLs

The double-disc synergy test is a widely used method for the phenotypic detection of ESBLs.

-

Bacterial Lawn: Prepare a lawn of the uropathogen isolate on a Mueller-Hinton agar plate.

-

Disc Placement: Place a disc containing amoxicillin-clavulanate in the center of the plate. Place discs of third-generation cephalosporins (e.g., ceftazidime, cefotaxime) 20-30 mm away from the central disc.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: A keyhole-shaped zone of inhibition between the amoxicillin-clavulanate disc and one or more of the cephalosporin discs is indicative of ESBL production. The clavulanate inhibits the ESBL, restoring the activity of the cephalosporin and creating the characteristic synergistic zone.

Quantitative Data on Antibiotic Resistance in Uropathogens

The following tables summarize representative antibiotic resistance rates for common uropathogens. It is important to note that these rates can vary significantly by geographical location and over time.

Table 1: Resistance Rates of E. coli to Common Antibiotics

| Antibiotic | Resistance Rate (%) |

| Amoxicillin | 65 |

| Trimethoprim-Sulfamethoxazole | 55 |

| Amoxicillin-Clavulanic Acid | 43 |

| Ciprofloxacin | 22 |

| Gentamicin | 14 |

| Nitrofurantoin | 11 |

| Amikacin | 8 |

| Fosfomycin | 7 |

| Data adapted from a study in Marrakech, Morocco.[3] |

Table 2: Resistance of Uropathogens to Selected Antibiotics in a Multi-Year Analysis

| Uropathogen | Antibiotic | 2018 Resistance (%) | 2020 Resistance (%) | 2022 Resistance (%) |

| Gram-negative | Ceftazidime | 11.08 | 13.58 | 17.33 |

| Gram-negative | Levofloxacin | 28.45 | 33.33 | 35.0 |

| Gram-positive | Levofloxacin | 34.34 | 50.0 | 44.92 |

| Gram-positive | Penicillin | 36.36 | 41.17 | 37.68 |

| Data from a study on a female population.[11] |

Conclusion

Antibiotic resistance in uropathogens is a complex and evolving problem driven by multiple molecular mechanisms. Efflux pumps, target site modifications, and enzymatic degradation are key strategies employed by bacteria to evade the action of antimicrobial agents. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel therapeutics and strategies to preserve the efficacy of existing antibiotics. Continuous surveillance of resistance patterns, as highlighted by the quantitative data, is also critical for guiding empirical treatment decisions and public health interventions.

References

- 1. Molecular Mechanisms of Antibiotic Resistance in Uropathogenic Escherichia coli: A Narrative Review [euti.org]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. [Current antibiotic resistance profile of uropathogenic Escherichia coli strains and therapeutic consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Resistance in Uropathogenic Escherichia coli Strains Isolated from Relapses from Recurrent Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic Resistance Among Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jidc.org [jidc.org]

- 7. Multidrug resistance efflux pump expression in uropathogenic Gram-negative bacteria in organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

- 11. Uropathogens’ Antibiotic Resistance Evolution in a Female Population: A Sequential Multi-Year Comparative Analysis | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Furazidine Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Furazidine potassium for research purposes. The synthesis section outlines a robust method for the preparation of Furazidine, followed by its conversion to the potassium salt. The purification protocols emphasize crystallization techniques to achieve high purity suitable for research applications. Furthermore, analytical methods for quality control, including High-Performance Liquid Chromatography (HPLC), are detailed. The mechanism of action of Furazidine is also illustrated to provide context for its biological activity.

Introduction

Furazidine, also known as Furagin, is a nitrofuran derivative with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] It is particularly effective in the treatment of acute and chronic urinary tract infections.[1] The potassium salt of Furazidine is often utilized to enhance solubility and bioavailability. This document describes the synthesis of Furazidine and its subsequent conversion to Furazidine potassium, along with detailed purification and analytical protocols to ensure a high-purity final product for research and development.

Synthesis of Furazidine Potassium

The synthesis of Furazidine potassium is a two-step process:

-

Synthesis of Furazidine: This involves the condensation reaction between 3-(5-nitro-2-furyl)acrolein and 1-aminohydantoin.

-

Formation of Furazidine Potassium: This is an acid-base reaction where Furazidine is treated with a potassium base to form the corresponding potassium salt.

Experimental Protocol: Synthesis of Furazidine

This protocol is adapted from the method described in patent WO1998041520A1.

Materials:

-

3-(5-nitro-2-furyl)propenal

-

Benzylidene-1-aminohydantoin

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin in 200 ml of water containing 20 ml of concentrated hydrochloric acid is heated with stirring.

-

The benzaldehyde formed as a by-product is distilled off with water over a period of approximately 60 minutes.

-

After cooling the mixture, the resulting precipitate (crude Furazidine) is collected by filtration.

-

The precipitate is washed with water until a neutral pH is achieved and then dried.

-

For further purification, the crude product is heated to 70°C with 50 ml of dimethylformamide, then cooled.

-

The purified precipitate is collected by filtration and washed with ethanol.

-

The final product is dried to yield pure Furazidine.

Experimental Protocol: Synthesis of Furazidine Potassium

Materials:

-

Furazidine (synthesized as per protocol 2.1)

-

Potassium Hydroxide (KOH) or Potassium Ethoxide (KOEt)

-

Anhydrous Ethanol

Procedure:

-

Suspend the purified Furazidine in anhydrous ethanol.

-

In a separate flask, prepare a solution of a stoichiometric equivalent of potassium hydroxide or potassium ethoxide in anhydrous ethanol.

-

Slowly add the potassium base solution to the Furazidine suspension with constant stirring.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which the Furazidine potassium salt will precipitate.

-

The precipitated Furazidine potassium is collected by filtration.

-

The product is washed with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield Furazidine potassium.

Purification of Furazidine Potassium

Purification of the synthesized Furazidine potassium is crucial to remove any unreacted starting materials, by-products, or residual solvents. Crystallization is an effective method for this purpose.

Experimental Protocol: Crystallization

Materials:

-

Crude Furazidine potassium

-

Ethanol/Water mixture (e.g., 80:20) or other suitable solvent system

Procedure:

-

Dissolve the crude Furazidine potassium in a minimal amount of a suitable hot solvent, such as an ethanol/water mixture.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

For maximum yield, the flask can be further cooled in an ice bath.

-